3-Methyl-4-chloroisatoic anhydride

CAS No.:

Cat. No.: VC13965208

Molecular Formula: C9H6ClNO3

Molecular Weight: 211.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNO3 |

|---|---|

| Molecular Weight | 211.60 g/mol |

| IUPAC Name | 7-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione |

| Standard InChI | InChI=1S/C9H6ClNO3/c1-4-6(10)3-2-5-7(4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) |

| Standard InChI Key | KNXCXYIOEWBYOI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1NC(=O)OC2=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

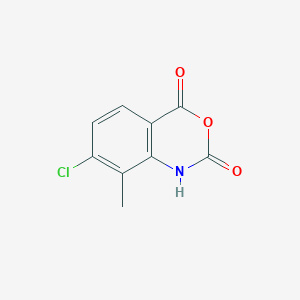

3-Methyl-4-chloroisatoic anhydride belongs to the class of benzoxazinediones, with the systematic name 7-chloro-3-methyl-1H-benzo[d] oxazine-2,4-dione. Its molecular formula is C₉H₆ClNO₃, and its structure comprises a bicyclic framework with two carbonyl groups at positions 2 and 4 (Figure 1). The methyl substituent at position 3 and the chlorine at position 4 introduce steric and electronic effects that influence reactivity and regioselectivity in downstream reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClNO₃ |

| Molecular Weight | 211.60 g/mol |

| Exact Mass | 211.004 Da |

| LogP (Partition Coefficient) | 1.15 (predicted) |

| Topological Polar Surface Area | 52.2 Ų |

Synthesis and Manufacturing

Chlorination of 3-Methylisatoic Anhydride

A plausible route to 3-methyl-4-chloroisatoic anhydride involves the direct chlorination of 3-methylisatoic anhydride. Drawing parallels to the synthesis of 6-chloroisatoic anhydride , chlorine gas (Cl₂) could be introduced into a suspension of 3-methylisatoic anhydride in glacial acetic acid or chloroacetic acid at elevated temperatures (70–80°C). The methyl group at position 3 likely directs electrophilic substitution to the para position (C4), facilitated by the electron-donating effect of the methyl substituent.

Key Reaction Parameters:

-

Solvent: Glacial acetic acid (5–7× weight relative to substrate)

-

Catalyst: Iodine (0.3–0.5 wt%) to accelerate chlorination

-

Temperature: 70–80°C (optimal for regioselectivity and yield)

-

Chlorine Gas Flow Rate: 4–5 L/h per mole of substrate

The reaction progress is monitored by melting point analysis, with the target compound expected to exhibit a melting point between 260–270°C, consistent with related chlorinated isatoic anhydrides .

Alternative Route: Cyclization of 3-Methyl-4-chloroanthranilic Acid

An alternative synthetic pathway involves cyclizing 3-methyl-4-chloroanthranilic acid using phosgene (COCl₂) or acetic anhydride. This method mirrors the formation of isatoic anhydride from anthranilic acid derivatives :

This route offers higher purity but requires stringent handling due to phosgene’s toxicity.

Physicochemical Properties

Thermal Stability and Solubility

3-Methyl-4-chloroisatoic anhydride is predicted to exhibit moderate thermal stability, with decomposition temperatures exceeding 250°C. Its solubility profile aligns with related anhydrides:

-

Soluble: Polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., dichloromethane)

-

Insoluble: Water, alkanes, ethers

Spectroscopic Characterization

-

IR Spectroscopy: Strong carbonyl stretches at 1,770 cm⁻¹ (C=O, anhydride) and 1,680 cm⁻¹ (C=O, lactam) .

-

¹H NMR (CDCl₃): δ 7.4–7.6 (m, aromatic H), δ 2.3 (s, CH₃), δ 8.1–8.3 (d, lactam H) .

-

¹³C NMR: δ 168–170 (anhydride C=O), δ 155–160 (lactam C=O), δ 20–25 (CH₃) .

Applications in Organic Synthesis

Pharmaceuticals

The compound’s anhydride moiety enables facile ring-opening reactions with amines to yield anthranilamides, which are prevalent in drug candidates. For example, secondary and tertiary anthranilamides derived from similar anhydrides exhibit bioactivity in neurological and anti-inflammatory applications .

Agrochemicals

3-Methyl-4-chloroisatoic anhydride may serve as a precursor to herbicides and pesticides, leveraging the chlorine atom’s electron-withdrawing effects to enhance binding to biological targets .

Dye Intermediates

Chlorinated isatoic anhydrides are employed in synthesizing anthraquinone dyes. The methyl group in this derivative could modulate dye solubility and chromophore intensity .

Environmental and Regulatory Considerations

Chlorinated aromatic compounds often face scrutiny under regulations like REACH and TSCA due to persistence and bioaccumulation risks. Solvent recovery systems (e.g., acetic acid recycling ) and green chlorination methods are recommended to minimize environmental impact.

Future Research Directions

-

Regioselective Functionalization: Exploring catalysts to enhance para-selectivity in chlorination.

-

Biological Screening: Evaluating the compound’s potential in drug discovery pipelines.

-

Green Chemistry: Developing solvent-free or ionic liquid-mediated syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume